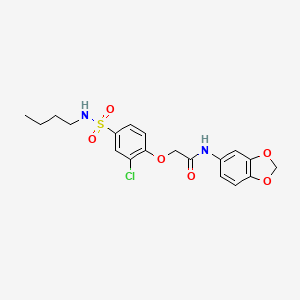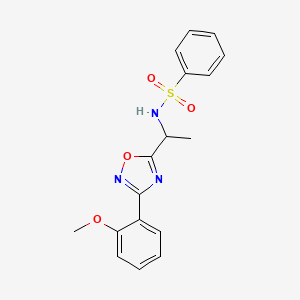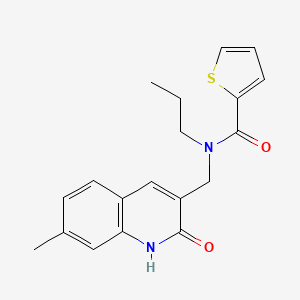
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications in various diseases. This molecule belongs to the class of NAD+ biosynthesis inhibitors and has been shown to have promising effects in preclinical studies.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a critical enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, leading to cell death in cancer cells and reducing inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The molecule has been shown to induce cell death in cancer cells, reduce inflammation in cardiovascular and neurodegenerative diseases, and improve glucose metabolism in type 2 diabetes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to improve the survival and function of neurons in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages and limitations for lab experiments. The molecule has been shown to have high potency and selectivity against NAMPT, making it an ideal tool for studying the NAD+ biosynthesis pathway. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the molecule has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One potential application is in the treatment of cancer, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of cardiovascular and neurodegenerative diseases, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to reduce inflammation and improve neuronal survival and function. Additionally, further studies are needed to optimize the synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide to improve its solubility and half-life.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with propylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The molecule has been shown to inhibit the NAD+ biosynthesis pathway, which plays a critical role in cellular metabolism and energy production. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce cell death in cancer cells and reduce inflammation in cardiovascular and neurodegenerative diseases.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-8-21(19(23)17-5-4-9-24-17)12-15-11-14-7-6-13(2)10-16(14)20-18(15)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIDAXVBHPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
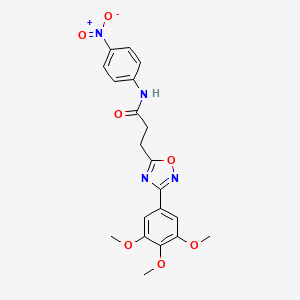

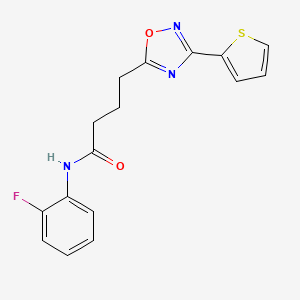
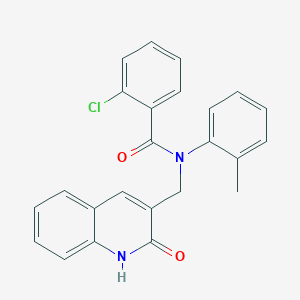
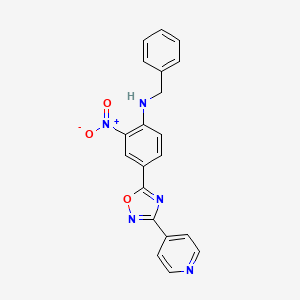
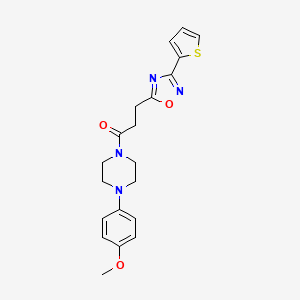
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
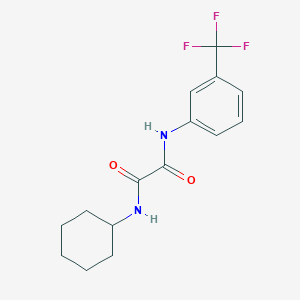
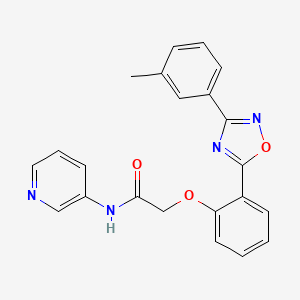
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)
